Cas no 24642-83-9 (N-nitroso-N-(propan-2-yl)aniline)

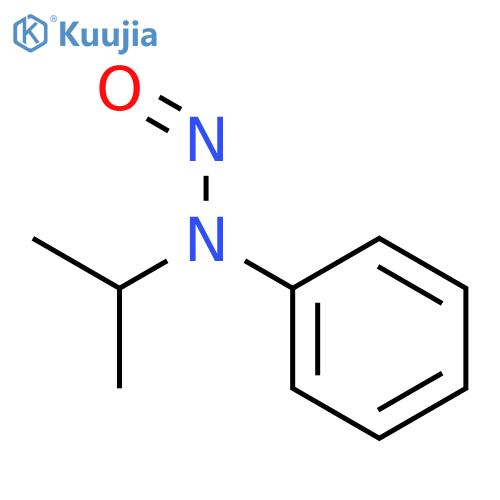

24642-83-9 structure

商品名:N-nitroso-N-(propan-2-yl)aniline

CAS番号:24642-83-9

MF:C9H12N2O

メガワット:164.204381942749

MDL:MFCD34575773

CID:2837548

PubChem ID:12249984

N-nitroso-N-(propan-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- N-nitroso-N-(propan-2-yl)aniline

- N-nitroso-N-isopropylaniline

- 24642-83-9

- EN300-27716329

- DTXCID10433183

- DTXSID10482373

- N-phenyl-N-propan-2-ylnitrous amide

- Benzenamine, N-(1-methylethyl)-N-nitroso-

- SCHEMBL11355172

-

- MDL: MFCD34575773

- インチ: InChI=1S/C9H12N2O/c1-8(2)11(10-12)9-6-4-3-5-7-9/h3-8H,1-2H3

- InChIKey: HCGKUYAZCYTQCY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 164.094963011Da

- どういたいしつりょう: 164.094963011Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

N-nitroso-N-(propan-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27716329-0.1g |

N-nitroso-N-(propan-2-yl)aniline |

24642-83-9 | 95.0% | 0.1g |

$342.0 | 2025-03-20 | |

| Enamine | EN300-27716329-1.0g |

N-nitroso-N-(propan-2-yl)aniline |

24642-83-9 | 95.0% | 1.0g |

$986.0 | 2025-03-20 | |

| Aaron | AR002PMI-5g |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 5g |

$3955.00 | 2023-12-15 | |

| 1PlusChem | 1P002PE6-100mg |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 100mg |

$485.00 | 2024-05-21 | |

| Aaron | AR002PMI-50mg |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 50mg |

$340.00 | 2023-12-15 | |

| Aaron | AR002PMI-500mg |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 500mg |

$1081.00 | 2023-12-15 | |

| Aaron | AR002PMI-2.5g |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 2.5g |

$2681.00 | 2023-12-15 | |

| 1PlusChem | 1P002PE6-50mg |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 50mg |

$335.00 | 2024-05-21 | |

| 1PlusChem | 1P002PE6-1g |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 1g |

$1281.00 | 2024-05-21 | |

| 1PlusChem | 1P002PE6-250mg |

Benzenamine, N-(1-methylethyl)-N-nitroso- |

24642-83-9 | 95% | 250mg |

$664.00 | 2024-05-21 |

N-nitroso-N-(propan-2-yl)aniline 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

24642-83-9 (N-nitroso-N-(propan-2-yl)aniline) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量